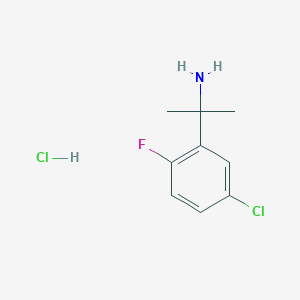
2-(5-Chloro-2-fluorophenyl)propan-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(5-Chloro-2-fluorophenyl)propan-2-amine;hydrochloride” is a chemical compound with the CAS Number: 2470440-48-1 . It has a molecular weight of 224.1 and is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is “2-(5-chloro-2-fluorophenyl)propan-2-amine hydrochloride” and its InChI code is "1S/C9H11ClFN.ClH/c1-9(2,12)7-5-6(10)3-4-8(7)11;/h3-5H,12H2,1-2H3;1H" .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, the retrieved data does not provide more specific physical and chemical properties such as melting point, boiling point, and density.Wirkmechanismus
The exact mechanism of action of 2-(5-Chloro-2-fluorophenyl)propan-2-amine;hydrochloride is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in regulating attention, motivation, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which leads to increased alertness, attention, and motivation. Additionally, it has been shown to increase heart rate, blood pressure, and respiratory rate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(5-Chloro-2-fluorophenyl)propan-2-amine;hydrochloride in lab experiments is its ability to enhance cognitive function and improve memory. This makes it a useful tool for studying the neural mechanisms underlying these processes. However, one of the main limitations of using this compound is its potential for abuse and addiction. Therefore, caution should be taken when using it in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research involving 2-(5-Chloro-2-fluorophenyl)propan-2-amine;hydrochloride. One area of research is the development of new drugs that target the same neurotransmitter systems as this compound but with fewer side effects. Additionally, research is needed to better understand the long-term effects of using this compound, as well as its potential for addiction and abuse. Finally, research is needed to explore the potential use of this compound in the treatment of other neurological and psychiatric disorders.
Synthesemethoden
2-(5-Chloro-2-fluorophenyl)propan-2-amine;hydrochloride can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-chloro-5-fluoroacetophenone with hydroxylamine hydrochloride to form 2-chloro-5-fluoro-N-hydroxyacetophenone. The second step involves the reaction of the intermediate with isopropylamine to form 2-(5-chloro-2-fluorophenyl)propan-2-one. Finally, the last step involves the reduction of the ketone group with sodium borohydride to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(5-Chloro-2-fluorophenyl)propan-2-amine;hydrochloride has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to enhance cognitive function, improve memory, and increase attention in patients with ADHD. Additionally, it has been studied for its potential use in the treatment of depression, anxiety, and bipolar disorder.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(5-chloro-2-fluorophenyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN.ClH/c1-9(2,12)7-5-6(10)3-4-8(7)11;/h3-5H,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQUYGFILZJPJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)Cl)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-N'-[(1E)-(4-methoxyphenyl)methylidene]-1,3-thiazole-4-carbohydrazide](/img/structure/B2458730.png)
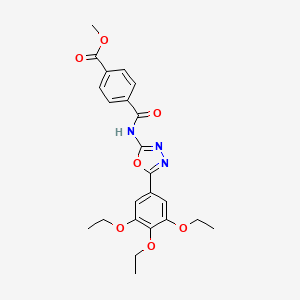
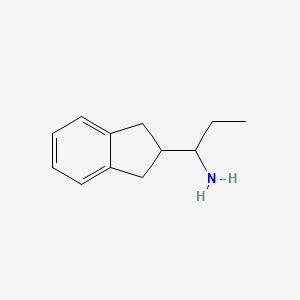
![5-Benzyl-2-(5-chloropyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2458734.png)
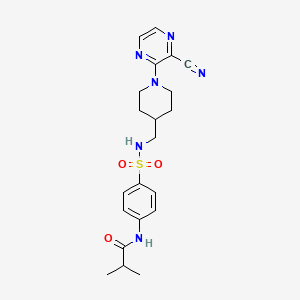
![2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2458741.png)
![1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2458744.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2458745.png)
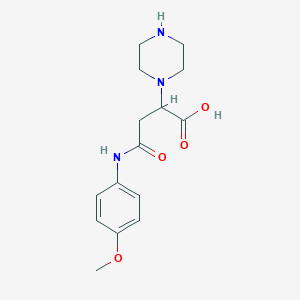

![1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea](/img/structure/B2458749.png)
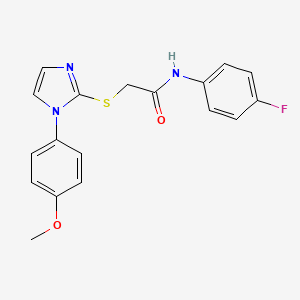
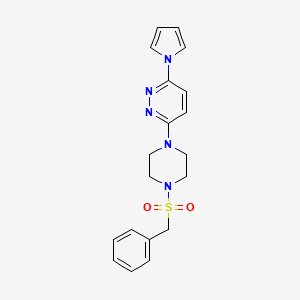
![Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride](/img/structure/B2458753.png)